3-(3-甲氧基苯基)-1,1,1-三氟-2-丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

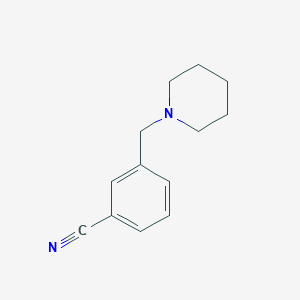

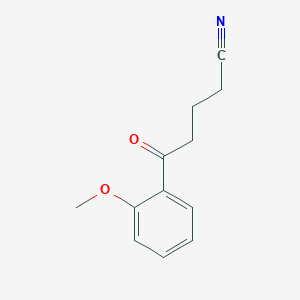

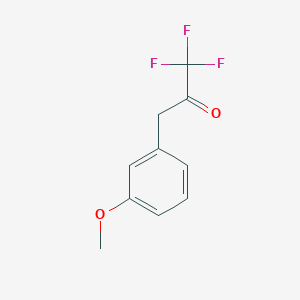

The compound "3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone" is a fluorinated ketone with a methoxyphenyl group. This structure is related to various compounds that have been studied for their interesting chemical and physical properties. The presence of the methoxy group and the trifluoromethyl group can significantly influence the reactivity and stability of the molecule, as well as its potential applications in various fields such as materials science, medicinal chemistry, and organic synthesis.

Synthesis Analysis

The synthesis of compounds related to "3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone" often involves the formation of carbon-carbon bonds and the introduction of functional groups that can modulate the electronic properties of the molecule. For instance, the synthesis of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione involves the preparation of a BF2 complex, which exhibits different polymorphs due to the orientation of methoxy groups . Similarly, the ethanolysis of 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-propanone yields propylphenols, which are significant in lignin chemistry . These synthetic approaches highlight the versatility of methoxyphenyl-propanone derivatives in chemical transformations.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone" has been elucidated using various spectroscopic and computational techniques. Density functional theory (DFT) is commonly employed to optimize structural parameters and investigate electronic properties . The presence of electron-donating methoxy groups and electron-withdrawing trifluoromethyl groups can lead to interesting electronic effects, such as changes in the HOMO-LUMO energy gap, which are crucial for understanding the reactivity and potential applications of these molecules .

Chemical Reactions Analysis

The reactivity of methoxyphenyl-propanone derivatives is influenced by the substituents on the aromatic ring and the ketone functionality. For example, the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid leads to the formation of indanones, which are susceptible to further transformations such as auto-oxidation . Additionally, the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids has been shown to proceed with high efficiency, yielding the corresponding propanoic acids . These reactions demonstrate the diverse chemical behavior of methoxyphenyl-propanone compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone" and related molecules are characterized by their solid-state emission, solvatochromic effects, and non-linear optical features. The BF2 complex of a related dione exhibits multiple chromisms and aggregation-induced emission, which can be modulated by external stimuli . The solvatochromic effect indicates the sensitivity of these compounds to the solvent environment, which is important for applications in sensing and materials science . Theoretical calculations of hyperpolarizability suggest potential applications in the field of non-linear optics .

科学研究应用

大鼠代谢

- 1-(4-羟基-3-甲氧基苯基)-2-丙酮 (HMP-one) 的代谢:该研究从大鼠尿液中分离并鉴定了 HMP-one(一种烟熏味化合物)的三种代谢物。代谢物包括 1-(3,4-二羟基苯基)-2-丙酮、1-(3,4-二羟基苯基)-2-丙醇和 1-(4-羟基-3-甲氧基苯基)-2-丙醇,所有这些都以硫酸盐和葡萄糖醛酸苷结合物的形式排出 (Jodynis-Liebert,1993)。

化学反应和合成

芳基酮的 α-氯化:该研究探讨了在乙酸锰(III)和氯离子存在下,包括 2-(4-甲氧基苯基)-4-色满酮在内的各种芳基酮的 α-氯化。该研究提供了对合成应用和反应机理的见解 (Tsuruta 等人,1985)。

α-氨基查耳酮的合成:该研究讨论了 O-甲基羟胺与 3-(2-甲氧基苯基)-1-苯基-2-丙烯-1-酮的加成,导致了 α-氨基查耳酮的合成。它还探讨了使用甲醇钠或正丁醇钾的异构化过程以及各种取代的影响 (Reichel 和 Pritze,1974)。

木质素化学和应用

木质素模型糖苷:该研究开发了合成 3-羟基-3-(4-羟基-3-甲氧基苯基)-2-(2-甲氧基苯氧基)丙基 β-D-吡喃葡萄糖苷和相应的木吡喃葡萄糖苷的合成方案,有助于理解木质素化学 (Helm 等人,1997)。

3-羟基-1-(4-羟基-3-甲氧基苯基)-2-丙酮的乙醇解:该研究考察了特定酮的乙醇解及其与木质素化学的关系,从分离的针叶树木质素的乙醇解产物中分离出四种丙基苯酚 (Gardner,1954)。

其他应用

吗啉衍生物的合成:讨论了由 2-溴-1-(4-甲氧基苯基)-1-丙酮和乙醇胺合成的 2-(4-甲氧基苯基)-3-甲基吗啉盐酸盐,突出了该方法的效率和高收率 (谭斌,2011)。

芳基丙烯酰胺衍生物的机械致氟变色性质:该研究合成了 3-芳基-2-氰基丙烯酰胺衍生物,包括 2-氰基-3-(3-甲氧基苯基)-2-丙烯酰胺,并分析了它们由于不同的堆叠模式而产生的光学性质 (宋等人,2015)。

甲氧基苯基丙烯酸的电化学氢化:该研究证明了电合成在 3-(甲氧基苯基)丙烯酸中的氢化反应中的成功应用,导致 3-(甲氧基苯基)丙酸的生成 (Korotaeva 等人,2011)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-15-8-4-2-3-7(5-8)6-9(14)10(11,12)13/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXRVYZFEKPHSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645249 |

Source

|

| Record name | 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone | |

CAS RN |

22102-09-6 |

Source

|

| Record name | 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)